molecular formula C14H14ClNO5 B12395683 Anticancer agent 68

Anticancer agent 68

Cat. No.: B12395683
M. Wt: 311.72 g/mol
InChI Key: VEVJGXWLHBIRDE-UHFFFAOYSA-N
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Description

Anticancer Agent 68 (referenced in the NCI database under identifiers such as NSC765598 and RV59) is a synthetic small-molecule compound developed through the National Cancer Institute’s (NCI) high-throughput screening program. This agent was identified using the NCI60 panel, a platform of 60 human tumor cell lines representing nine cancer types, to evaluate growth inhibition patterns and mechanistic correlations . Agent 68 exhibits a unique "anticancer fingerprint," characterized by its selective cytotoxicity against specific cancer cell lines, such as colon (HCT116) and breast (MCF-7) cancers.

Properties

Molecular Formula

C14H14ClNO5

Molecular Weight

311.72 g/mol

IUPAC Name

methyl 4-[(3-chloro-1,2-oxazol-5-yl)methoxy]-2-hydroxy-3,6-dimethylbenzoate

InChI

InChI=1S/C14H14ClNO5/c1-7-4-10(20-6-9-5-11(15)16-21-9)8(2)13(17)12(7)14(18)19-3/h4-5,17H,6H2,1-3H3

InChI Key

VEVJGXWLHBIRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)O)C)OCC2=CC(=NO2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 68 involves several steps, including the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 68 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium metabisulfite is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified anticancer properties.

Scientific Research Applications

Anticancer agent 68 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of different reaction conditions on anticancer activity.

    Biology: Investigated for its ability to induce programmed cell death in various cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for treating different types of cancer.

    Industry: Utilized in the development of new anticancer drugs and formulations

Mechanism of Action

Anticancer agent 68 exerts its effects by arresting cells at the G2/M phase of the cell cycle and inducing programmed cell death. This is achieved through the upregulation of tumor suppressor genes such as p53 and PTEN. The activation of these pathways leads to the inhibition of cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Mechanistic and Sensitivity Profiling Using the COMPARE Algorithm

The COMPARE algorithm , a computational tool developed by the NCI, links compounds with similar growth inhibition patterns across the NCI60 panel. Anticancer Agent 68 clusters closely with:

  • Cabozantinib (VEGFR inhibitor): Shares overlapping activity in renal and prostate cancers.
  • Curcumin (NF-κB/COX-2 inhibitor): Both agents disrupt pro-survival signaling but differ in bioavailability; Agent 68 has superior solubility .
  • EX-527 (SIRT1 inhibitor): While EX-527 targets sirtuins with nanomolar potency, Agent 68 shows broader pathway inhibition and lower selectivity-driven resistance .

Table 1. Mechanistic and Efficacy Comparison

Compound Primary Targets IC50 (μM) Selectivity Toxicity (SI*)
This compound mTOR/EGFR/iNOS/MAP2K1 0.12–0.45 Multi-target 4.8 (HCT116)
Cabozantinib VEGFR/MET 0.03–1.2 Moderate 3.1
EX-527 SIRT1 0.007 High 1.9
Oxadiazole 7h Undefined (apoptosis inducer) 112.6 µg/mL Low 8.2 (L292 cells)

*SI: Selectivity Index (IC50 normal cells / IC50 cancer cells). Data sourced from .

Structural and Functional Analogues

  • Oxadiazole Derivatives : Compound 7h (from a 2020 study) exhibits moderate activity against MCF-7 (IC50 = 112.6 µg/mL) but lacks defined molecular targets compared to Agent 68’s precision .
  • Terpinen-4-ol (from Zanthoxylum myriacanthum): Enhances chemotherapeutic efficacy but requires combination therapy, whereas Agent 68 acts as a standalone agent .

Toxicity and Selectivity

Agent 68 demonstrates a selectivity index (SI) of 4.8 in HCT116 cells, outperforming EX-527 (SI = 1.9) and Cabozantinib (SI = 3.1). Its low toxicity profile is attributed to reduced off-target effects, contrasting with sirtinol derivatives, which cause widespread cytotoxicity .

Table 2. Toxicity Profile Across Cell Lines

Compound Normal Cell Line (IC50) Cancer Cell Line (IC50) SI
This compound L292: 2.15 µM HCT116: 0.45 µM 4.8
Oxadiazole 7h L292: 926 µg/mL MCF-7: 112.6 µg/mL 8.2
Curcumin IEC-6: 25 µM HT-29: 10 µM 2.5

Data from .

Q & A

Q. What experimental models are most suitable for elucidating the mechanism of action of Anticancer Agent 68?

Methodological Answer:

  • In vitro models : Use cancer cell lines (e.g., breast cancer MCF-7, lung cancer A549) to assess cytotoxicity via MTT assays, apoptosis via Annexin V/PI staining, and cell cycle arrest via flow cytometry. Include dose-response curves and negative/positive controls (e.g., untreated cells, cisplatin as a reference) .
  • In vivo models : Employ xenograft mouse models to evaluate tumor volume suppression and metastasis inhibition. Ensure proper randomization, sample size (n ≥ 8 per group), and statistical power (α = 0.05) to minimize Type I/II errors .
  • Molecular pathway analysis : Use Western blotting or RNA sequencing to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT, Wnt/β-catenin) .

Q. How do researchers validate target specificity and off-target effects of this compound?

Methodological Answer:

  • CRISPR/Cas9 knockout models : Generate isogenic cell lines lacking the putative target gene to confirm on-target efficacy .
  • Proteome profiling : Utilize mass spectrometry or phosphoproteomic arrays to detect off-target protein interactions .
  • Dose-escalation studies : Compare IC₅₀ values across cell types to assess selectivity for cancer versus normal cells (e.g., fibroblasts) .

Q. What criteria distinguish in vitro efficacy from clinically relevant outcomes for this compound?

Methodological Answer:

  • Pharmacokinetic (PK) parameters : Measure plasma half-life, bioavailability, and tissue distribution in preclinical models to predict human dosing .
  • Toxicity thresholds : Determine the maximum tolerated dose (MTD) in rodents and compare it with efficacious doses to calculate therapeutic index .
  • Resistance assays : Expose cells to sublethal doses over multiple passages to evaluate acquired resistance mechanisms (e.g., ABC transporter upregulation) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically resolved?

Methodological Answer:

  • Meta-analysis : Aggregate data from independent studies using PRISMA guidelines, adjusting for variables like cell line heterogeneity, assay protocols, and dosing schedules .
  • Sensitivity analysis : Identify confounding factors (e.g., serum concentration in culture media, passage number) through factorial experimental designs .
  • Orthogonal validation : Confirm key findings using alternative methods (e.g., siRNA knockdown alongside small-molecule inhibitors) .

Q. What strategies optimize this compound for combination therapy with immune checkpoint inhibitors?

Methodological Answer:

  • Synergy screening : Use Chou-Talalay combination index (CI) assays to identify additive/synergistic effects with anti-PD-1/PD-L1 agents .
  • Immunogenic cell death (ICD) markers : Measure extracellular ATP, HMGB1, and calreticulin release to assess immune activation potential .
  • Tumor microenvironment (TME) modulation : Co-administer with cytokines (e.g., IFN-γ) and analyze T-cell infiltration via flow cytometry .

Q. How do researchers address pharmacokinetic challenges in translating this compound to clinical trials?

Methodological Answer:

  • Prodrug design : Modify chemical structure to enhance solubility or stability (e.g., esterification, nanoparticle encapsulation) .
  • CYP450 interaction studies : Use liver microsomes or hepatocytes to identify metabolic pathways and potential drug-drug interactions .
  • Phase 0 trials : Conduct microdose studies with radiolabeled compounds to track biodistribution in humans .

Q. What bioinformatics tools are critical for identifying biomarkers predictive of this compound response?

Methodological Answer:

  • Transcriptomic databases : Query TCGA or GEO datasets to correlate target gene expression with patient survival .
  • Machine learning : Train models on omics data (e.g., mutational load, miRNA profiles) to predict responders .
  • BLAST analysis : Validate sequence homology between preclinical models (e.g., mouse PDX) and human tumors to ensure translational relevance .

Data Presentation and Publication Guidelines

Q. How should researchers present contradictory findings in manuscripts to ensure scientific rigor?

Methodological Answer:

  • Transparent reporting : Disclose all raw data, including outliers, in supplementary materials .
  • Error source analysis : Discuss potential technical variability (e.g., batch effects in RNA-seq) and biological heterogeneity (e.g., tumor subclones) .
  • Reproducibility checks : Provide step-by-step protocols and raw image files (e.g., uncropped Western blots) for peer review .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀ .
  • ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for family-wise error rates .
  • Bootstrap resampling : Estimate confidence intervals for parameters like Hill slope .

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